4-amino-5,5-dimethyl-1H-imidazol-2-one
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Overview
Description
“4-amino-5,5-dimethyl-1H-imidazol-2-one” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole synthesis has seen recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . A variety of synthetic routes for imidazole and their derived products have been reported .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . The bonds constructed during the formation of the imidazole are a key focus in the synthesis of substituted imidazoles .Scientific Research Applications
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including structures similar to 4-amino-5,5-dimethyl-1H-imidazol-2-one, have been studied for their antitumor activity. Bis(2-chloroethyl)amino derivatives of imidazole and related compounds have shown promise in the search for new antitumor drugs. Some of these compounds have advanced to preclinical testing stages, highlighting their potential in developing treatments with varying biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Resistance Mechanisms in Agriculture
Research on azole (imidazole and triazole) fungicides has revealed mechanisms of resistance in pathogens such as Mycosphaerella graminicola. Understanding these mechanisms can inform future control strategies for managing resistance in agricultural settings, demonstrating the relevance of imidazole derivatives in addressing global food security challenges (Cools, H., & Fraaije, B., 2013).
Hydantoin Derivatives in Medicinal Chemistry
Hydantoin and its derivatives, closely related to the imidazole ring structure, serve as significant scaffolds in medicinal chemistry due to their diverse biological and pharmacological activities. These compounds are critical in the synthesis of non-natural amino acids and their conjugates with potential medical applications, highlighting the versatility of imidazole-like structures in drug discovery (Shaikh, S. B., Bhor, R. J., Dighe, A. S., & Kolhe, M. H., 2023).
Synthetic Applications of Phosphorylated Imidazole Derivatives
Phosphorylated derivatives of imidazoles and related azoles have been explored for their synthetic utility, leading to compounds with diverse chemical and biological properties. These studies have opened pathways to creating phosphorylated peptidomimetics and other organic compounds, demonstrating the synthetic flexibility of imidazole derivatives (Abdurakhmanova, E., Kondratyuk, K., Holovchenko, O., & Brovarets, V., 2018).
Future Directions
The future directions in the field of imidazole research involve the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring-containing drugs, and imidazole-containing moiety occupies a unique position in heterocyclic chemistry .
properties
IUPAC Name |
4-amino-5,5-dimethyl-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-5(2)3(6)7-4(9)8-5/h1-2H3,(H3,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDSJCOLCBXROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(=O)N1)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5,5-dimethyl-1H-imidazol-2-one |
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